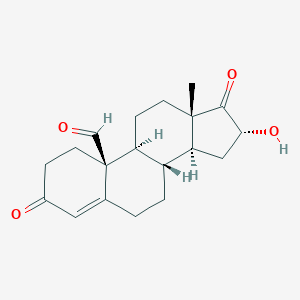

16-Hydroxy-19-oxo-4-androsten-3,17-dione

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

129880-44-0 |

|---|---|

Molecular Formula |

C5H12N2O |

Molecular Weight |

316.4 g/mol |

IUPAC Name |

(8R,9S,10S,13S,14S,16R)-16-hydroxy-13-methyl-3,17-dioxo-2,6,7,8,9,11,12,14,15,16-decahydro-1H-cyclopenta[a]phenanthrene-10-carbaldehyde |

InChI |

InChI=1S/C19H24O4/c1-18-6-5-14-13(15(18)9-16(22)17(18)23)3-2-11-8-12(21)4-7-19(11,14)10-20/h8,10,13-16,22H,2-7,9H2,1H3/t13-,14+,15+,16-,18+,19-/m1/s1 |

InChI Key |

VRUPIXBFMFLHCS-ROSLGNJOSA-N |

SMILES |

CC12CCC3C(C1CC(C2=O)O)CCC4=CC(=O)CCC34C=O |

Isomeric SMILES |

C[C@]12CC[C@H]3[C@H]([C@@H]1C[C@H](C2=O)O)CCC4=CC(=O)CC[C@]34C=O |

Canonical SMILES |

CC12CCC3C(C1CC(C2=O)O)CCC4=CC(=O)CCC34C=O |

Synonyms |

16 alpha-hydroxy-19-oxoandrost-4-ene-3,17-dione 16-HAET 16-hydroxy-19-oxo-4-androsten-3,17-dione 16-hydroxyandrost-4-ene-3,17,19-trione 16-OH-19-oxo A |

Origin of Product |

United States |

Biosynthetic Pathways and Enzymatic Formation of 16 Hydroxy 19 Oxo 4 Androsten 3,17 Dione

The synthesis of 16-hydroxy-19-oxo-4-androsten-3,17-dione is intrinsically linked to the metabolic pathways of androgens. It is not a primary steroid hormone but rather a metabolic intermediate formed through sequential modifications of a parent androgen.

Androstenedione (B190577) as a Principal Precursor

The primary building block for this compound is androstenedione (also known as 4-androstene-3,17-dione). nih.gov Androstenedione is a C19 steroid hormone that occupies a central position in the synthesis of both androgens and estrogens. nih.gov Produced in the adrenal glands and the gonads (testes and ovaries), it serves as a crucial branching point. nih.gov Depending on the tissue and the enzymes present, androstenedione can be converted into testosterone (B1683101) or serve as a direct substrate for estrogen synthesis. mdpi.comresearchgate.net For the formation of the titular compound, androstenedione undergoes two critical enzymatic modifications: oxygenation at the C19 position and hydroxylation at the C16 position. nih.govnih.gov

Other Androgenic Substrates and their Conversions

While androstenedione is the most direct precursor, its formation is part of a larger network of steroid synthesis known as steroidogenesis. This pathway begins with cholesterol and proceeds through a series of intermediates. Key precursors to androstenedione include dehydroepiandrosterone (B1670201) (DHEA) and 17α-hydroxyprogesterone. The conversion of DHEA to androstenedione is catalyzed by the enzyme 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.gov

Furthermore, androstenedione exists in a dynamic equilibrium with testosterone, a more potent androgen. The interconversion between the 17-keto group of androstenedione and the 17β-hydroxyl group of testosterone is managed by 17β-hydroxysteroid dehydrogenase (17β-HSD) enzymes. mdpi.comnih.gov This relationship means that other androgens are intrinsically linked to the pool of available androstenedione for conversion into more complex metabolites like this compound.

Enzymatic Hydroxylation and Oxidation Reactions

The transformation of the androstenedione framework into this compound is accomplished by specific classes of enzymes that catalyze hydroxylation and oxidation reactions at distinct carbon atoms of the steroid nucleus.

Role of Cytochrome P450 Enzymes (e.g., CYP19A1/Aromatase) in 19-Oxygenation

The introduction of an oxygen function at the C19 position is a hallmark of the enzyme aromatase, also known as cytochrome P450 19A1 (CYP19A1). nih.gov Aromatase is famous for its role in converting androgens to estrogens, a process that involves three successive oxidative steps at the C19 methyl group of the substrate. nih.gov

When androstenedione is the substrate, the first two steps catalyzed by aromatase produce two key intermediates:

19-hydroxyandrostenedione : The first step is a hydroxylation reaction.

19-oxoandrostenedione : The second step is the oxidation of the 19-hydroxyl group to a carbonyl group. nih.gov

These intermediates, 19-hydroxyandrostenedione and 19-oxoandrostenedione, can dissociate from the enzyme and exist as independent steroids in various tissues. nih.govnih.gov The "19-oxo" characteristic of the target compound is therefore a direct result of the second catalytic function of the aromatase enzyme complex.

Involvement of Oxidoreductases and Hydroxysteroid Dehydrogenases

The second key structural feature, the hydroxyl group at the C16 position, is introduced by a different set of enzymes. The addition of a hydroxyl group is catalyzed by enzymes known as steroid hydroxylases, which are often members of the cytochrome P450 superfamily of oxidoreductases. nih.govcurehunter.com

Specifically, 16α-hydroxylase activity is responsible for this modification. Several cytochrome P450 enzymes have been shown to possess this function. For instance, CYP3A4 and CYP3A5 are known to catalyze the 16α-hydroxylation of estrogens like estrone (B1671321). nih.gov Research has also shown that other P450 enzymes, such as CYP21A2, can hydroxylate androstenedione at the C16 position, producing 16β-hydroxy-androstenedione. nih.gov This demonstrates that various P450 isozymes can act on the androstenedione core to introduce a hydroxyl group at this position. These enzymes are critical for producing the "16-hydroxy" moiety of the final compound.

Stepwise Formation of this compound as a Metabolic Intermediate

The biosynthesis of this compound from androstenedione requires the sequential action of the enzymes described above. The precise order of these steps can theoretically occur via two primary pathways, both culminating in the same final product.

The formation pathway hinges on the sequential or parallel activities of 16α-hydroxylase and CYP19A1 (aromatase). The process begins with the principal precursor, androstenedione.

Pathway A : Androstenedione is first acted upon by a steroid 16α-hydroxylase (a CYP450 enzyme) to form 16α-hydroxyandrostenedione. This hydroxylated intermediate then serves as a substrate for CYP19A1, which proceeds with its characteristic two-step oxidation of the C19 position to yield 16α-hydroxy-19-oxo-4-androsten-3,17-dione. The fact that 16α-hydroxytestosterone is a known substrate for aromatase lends support to this pathway. nih.gov

Pathway B : Alternatively, CYP19A1 first converts androstenedione into 19-oxoandrostenedione. This intermediate is then subjected to hydroxylation at the C16 position by a 16α-hydroxylase to form the final compound.

The existence of 16α-hydroxy-19-oxo-4-androsten-3,17-dione (also named 16α-hydroxyandrost-4-ene-3,17,19-trione) has been confirmed through chemical synthesis, and it has been identified as a potential intermediate in the biosynthesis of the fetal estrogen, estriol (B74026). This context underscores its potential biological relevance as more than just a metabolic byproduct, but as a stepping stone in significant physiological pathways.

The following table summarizes the key enzymatic steps in the formation of this compound:

| Step | Precursor | Enzyme Class | Specific Enzyme (Example) | Product |

| 19-Oxygenation | Androstenedione | Cytochrome P450 Monooxygenase | CYP19A1 (Aromatase) | 19-Oxo-4-androsten-3,17-dione |

| 16-Hydroxylation | Androstenedione | Cytochrome P450 Hydroxylase | Steroid 16α-Hydroxylase (e.g., CYP3A4) | 16α-Hydroxy-4-androsten-3,17-dione |

| Combined | 16α-Hydroxyandrostenedione OR 19-Oxoandrostenedione | Cytochrome P450 enzymes | CYP19A1 and 16α-Hydroxylase | This compound |

Pathways of 19-Hydroxylation

In mammalian systems, the initial and critical step towards the formation of 19-oxygenated androgens is the 19-hydroxylation of C19 steroids like androstenedione and testosterone. This reaction is primarily catalyzed by the enzyme aromatase , a product of the CYP19A1 gene. researchgate.netnih.govnih.govnih.gov Aromatase is a member of the cytochrome P450 superfamily and is located in the endoplasmic reticulum of estrogen-producing cells. nih.gov

The aromatization process, which converts androgens to estrogens, involves three successive hydroxylation reactions. nih.govnih.gov The first of these is the hydroxylation of the methyl group at the C-19 position of the steroid nucleus. nih.gov When androstenedione is the substrate, this first step yields 19-hydroxy-4-androstene-3,17-dione . nih.govnih.gov This reaction requires the presence of NADPH and NADPH-cytochrome P450 reductase, which transfers electrons to the aromatase enzyme. nih.gov

Aromatase is described as a distributive enzyme, meaning that the intermediate products, including 19-hydroxy-4-androstene-3,17-dione, can be released from the enzyme's active site before the subsequent reaction steps occur. This allows for the circulation of 19-hydroxyandrostenedione in the body.

Subsequent Oxidation to 19-Oxo Derivatives

Following the initial 19-hydroxylation, the same aromatase enzyme catalyzes the second hydroxylation at the C-19 position, leading to a gem-diol intermediate, which is then dehydrated to form 19-oxo-4-androstene-3,17-dione (also known as 19-oxoandrostenedione). nih.govnih.gov This 19-aldehyde derivative is a key intermediate in the final step of aromatization, which involves the cleavage of the C10-C19 bond to form the aromatic A-ring characteristic of estrogens, along with the release of formic acid. nih.gov

The conversion of 19-oxo-4-androstene-3,17-dione to estrone is a complex process that requires another molecule of oxygen and NADPH. nih.gov While it was once proposed that this step might involve a 2β-hydroxylation to form an intermediate that aromatizes non-enzymatically, further studies have cast doubt on this being an obligatory step in estrogen biosynthesis. nih.gov

It is important to note that while aromatase is the primary enzyme for these 19-oxygenation steps, the direct enzymatic pathway to introduce a hydroxyl group at the C-16 position of 19-oxo-4-androsten-3,17-dione in mammals is not well-documented in the available literature. However, other cytochrome P450 enzymes are known to hydroxylate androgens at the C-16 position. For instance, CYP21A2 has been shown to metabolize androstenedione to 16β-hydroxyandrostenedione. nih.gov It is conceivable that 19-oxo-4-androsten-3,17-dione could be a substrate for such a 16-hydroxylase, or that 16-hydroxyandrostenedione could undergo subsequent 19-oxidation by aromatase, though this specific sequential pathway is not explicitly detailed.

| Enzyme | Substrate | Product(s) | Function |

| Aromatase (CYP19A1) | Androstenedione | 19-Hydroxy-4-androstene-3,17-dione | Initial 19-hydroxylation |

| Aromatase (CYP19A1) | 19-Hydroxy-4-androstene-3,17-dione | 19-Oxo-4-androstene-3,17-dione | Oxidation to the 19-oxo derivative |

| CYP21A2 | Androstenedione | 16β-Hydroxyandrostenedione | C-16 hydroxylation |

Non-Mammalian and Microbial Biotransformation Routes

Microorganisms, particularly fungi and bacteria, are well-known for their ability to perform a wide array of modifications on steroid molecules, including hydroxylations at positions that are not typically functionalized in mammalian systems.

Fungal Hydroxylation Capabilities (e.g., Aspergillus niger, Curvularia lunata, Gibberella fujikuroi)

Fungi are versatile biocatalysts for steroid transformations. Several species have been investigated for their ability to hydroxylate androstenedione and its derivatives.

Aspergillus niger is a widely used fungus in biotechnology and is known to transform various steroids. mdpi.com While specific studies on the biotransformation of 19-oxo-4-androsten-3,17-dione by Aspergillus niger are not extensively detailed, research on related substrates provides insights. For instance, Aspergillus niger has been shown to hydroxylate testosterone at multiple positions, yielding a variety of metabolites. researchgate.net Some Aspergillus species, such as Aspergillus sp. PTCC 5266 and Aspergillus nidulans, can hydroxylate androst-4-ene-3,17-dione at the 11α and 7β positions. nih.gov Aspergillus awamori has been reported to produce 11α-hydroxyandrost-4-ene-3,17-dione from androst-4-ene-3,17-dione. nih.gov

Curvularia lunata is particularly known for its high regio- and stereospecific hydroxylation capabilities, most notably at the 11β-position of steroids. nih.gov Studies have shown that Curvularia lunata can also hydroxylate androst-4-ene-3,17-dione at the 14α-position. researchgate.netnih.govnih.gov Other minor hydroxylation products at the 6α, 6β, and 7α positions have also been identified. However, there is no significant evidence in the reviewed literature of this fungus performing 16-hydroxylation or 19-oxidation on androstenedione.

Gibberella fujikuroi is another fungus with known steroid-transforming capabilities. It has been shown to hydroxylate various diterpenes and steroids. nih.gov For example, it can transform nandrolone (B1676933) decanoate (B1226879) into its hydrolyzed and oxidized metabolites. nih.gov While the specific transformation of 19-oxo-4-androsten-3,17-dione by Gibberella fujikuroi is not explicitly documented, its known hydroxylating activity suggests it could potentially modify this substrate.

| Fungus | Substrate | Major Hydroxylation Products |

| Aspergillus species | Androst-4-ene-3,17-dione | 11α-hydroxy-AD, 7β-hydroxy-AD nih.govnih.gov |

| Curvularia lunata | Androst-4-ene-3,17-dione | 11β-hydroxy-AD, 14α-hydroxy-AD researchgate.netnih.govnih.gov |

| Gibberella fujikuroi | Nandrolone decanoate | 17β-hydroxyestr-4-en-3-one, estr-4-en-3,17-dione nih.gov |

Bacterial Conversion of Phytosterols to C-19 Steroids (e.g., Mycolicibacterium)

Bacteria from the genus Mycolicibacterium (formerly Mycobacterium) are central to the industrial production of C-19 steroids from abundant phytosterols. mdpi.com These bacteria possess the enzymatic machinery to cleave the side chain of sterols like cholesterol and β-sitosterol, leading to the formation of key steroid intermediates such as androst-4-ene-3,17-dione (AD) and androst-1,4-diene-3,17-dione (ADD) . nih.gov

The conversion process involves multiple enzymatic steps, and significant research has been focused on optimizing these pathways to enhance the yield of desired C-19 steroids. nih.gov While the primary industrial application of Mycolicibacterium is the production of AD and ADD, these bacteria are not typically associated with subsequent hydroxylation or oxidation at the C-16 or C-19 positions. The main focus of engineering these strains is to efficiently produce the C-19 steroid nucleus, which can then be used as a starting material for further chemical or microbial transformations to produce a wide range of pharmaceutical steroids.

Metabolic Transformations and Downstream Pathways of 16 Hydroxy 19 Oxo 4 Androsten 3,17 Dione

Conversion to Estrogenic Compounds

The presence of a 19-oxo group positions 16α-Hydroxy-19-oxo-4-androsten-3,17-dione as a key intermediate in the pathway leading to the formation of estrogens, a process catalyzed by the enzyme aromatase (CYP19A1). wikipedia.orgsemanticscholar.org

Aromatase is the critical enzyme responsible for the conversion of androgens into estrogens. wikipedia.org The canonical pathway involves three successive hydroxylations of the C-19 methyl group of androgens like androstenedione (B190577) and testosterone (B1683101). wikipedia.orgsemanticscholar.org When androstenedione is the substrate, the reaction proceeds through the formation of 19-hydroxyandrostenedione (19-OH AD) and subsequently 19-oxoandrostenedione (19-oxo AD). semanticscholar.org The final step involves the aromatization of the A-ring to produce estrone (B1671321). semanticscholar.orgnih.gov

Given that 16α-Hydroxy-19-oxo-4-androsten-3,17-dione is a 16α-hydroxylated version of the known aromatase intermediate 19-oxoandrostenedione, it is a plausible precursor in the biosynthesis of the estrogen estriol (B74026). The primary substrate for estriol synthesis in some tissues is 16α-hydroxyandrostenedione. Research has also demonstrated the conversion of 16α-hydroxyprogesterone to estriol in sow ovaries, highlighting the capability of endocrine tissues to process 16α-hydroxylated steroids into estrogens. nih.gov Therefore, 16α-Hydroxy-19-oxo-4-androsten-3,17-dione likely serves as an advanced intermediate on the pathway to estriol, following the action of aromatase on a 16α-hydroxylated androgen.

Table 1: Key Intermediates in the Aromatase-Catalyzed Conversion of Androstenedione to Estrone

| Step | Substrate | Intermediate | Product |

|---|---|---|---|

| 1 | Androstenedione | 19-Hydroxyandrostenedione | - |

| 2 | 19-Hydroxyandrostenedione | 19-Oxoandrostenedione | - |

| 3 | 19-Oxoandrostenedione | - | Estrone |

This table outlines the sequential oxidation steps at the C-19 position leading to the formation of estrone, as catalyzed by aromatase. semanticscholar.org

Aromatase, a member of the cytochrome P450 superfamily, is located in the endoplasmic reticulum. wikipedia.org Its mechanism is complex and involves three distinct oxidation steps requiring oxygen and NADPH. nih.gov Mechanistic studies have revealed that aromatase is a "distributive" enzyme, meaning it can release the 19-hydroxy and 19-oxo intermediates from its active site before the reaction sequence is complete. nih.gov

The release of these intermediates is influenced by the interaction between aromatase and its redox partner, cytochrome P450 oxidoreductase (POR). semanticscholar.orgnih.gov A limited supply of POR can lead to reduced electron transfer, which increases the production and release of 19-OH AD and 19-oxo AD relative to the final estrogen product. semanticscholar.orgnih.gov The binding affinity and rate of conversion are also dependent on the structure of the steroid substrate. nih.govnih.gov For example, kinetic studies with different A,B-ring enone steroid isomers showed significant variations in their ability to act as substrates for aromatase, with a 5-en-4-one steroid being a much better substrate for 19-oxygenation than a 4-en-6-one isomer. nih.gov

While the direct aromatization of 16α-Hydroxy-19-oxo-4-androsten-3,17-dione has not been extensively detailed, the final step of aromatization for similar substrates has been studied. Research on 2β-hydroxy-19-oxoandrostenedione suggests that after the final enzymatic hydroxylation, the subsequent collapse to form the aromatic A-ring and release formic acid may occur non-enzymatically. nih.gov This provides a model for the final conversion step that 16α-Hydroxy-19-oxo-4-androsten-3,17-dione would undergo to form estriol.

Further Hydroxylation and Reduction Reactions

Beyond its role in estrogen synthesis, 16α-Hydroxy-19-oxo-4-androsten-3,17-dione can be a substrate for other metabolic enzymes, leading to further hydroxylated or reduced products. Steroid metabolism commonly involves such reactions to modify biological activity and facilitate excretion.

Hydroxylation at various positions on the steroid nucleus is a common metabolic pathway catalyzed by cytochrome P450 enzymes. For instance, the enzyme CYP154C3 from Streptomyces griseus has been identified as a regio- and stereospecific 16α-hydroxylase for various steroids, including Δ4-androstene-3,17-dione. nih.gov While the subject compound is already hydroxylated at this position, this demonstrates the prevalence of enzymatic systems capable of modifying the steroid D-ring. Other potential sites for hydroxylation exist on the steroid backbone.

Reduction reactions are also a key feature of steroid metabolism. The ketone groups at positions C-3 and C-17 are susceptible to reduction by various hydroxysteroid dehydrogenases (HSDs). Fungal biotransformations of androstanedione (B1670583) have shown that the 3-keto group can be reduced to a 3α-hydroxyl group, even in the presence of a D-ring lactone. mdpi.com Similarly, studies on the metabolism of other C19 steroids show the formation of reduced metabolites, such as the conversion of 11-oxygenated androgens to their corresponding reduced forms. oup.com It is therefore highly probable that 16α-Hydroxy-19-oxo-4-androsten-3,17-dione undergoes reduction of its 3-keto and 17-keto groups in various tissues.

Table 2: Kinetic Parameters of CYP154C3-Catalyzed 16α-Hydroxylation of Δ4-Androstene-3,17-dione

| Parameter | Value |

|---|---|

| Km | 31.9 ± 9.1 μM |

| kcat | 181 ± 4.5 s−1 |

| kcat/Km | 5.6 μM−1 s−1 |

This table presents the kinetic data for a representative steroid hydroxylation reaction, indicating the efficiency of such enzymatic modifications. nih.gov

Glucuronidation and Other Conjugation Pathways in Research Models

To increase water solubility and facilitate excretion, steroids and their metabolites are typically conjugated to polar molecules. The most common conjugation reaction is glucuronidation, catalyzed by UDP-glucuronosyltransferases (UGTs).

The hydroxyl group at the 16α position of 16α-Hydroxy-19-oxo-4-androsten-3,17-dione is a prime site for glucuronidation. Studies on the hepatic metabolism of other hydroxylated steroids provide a strong model for this process. For example, research in rats using 3-oxoandrost-4-ene-17β-carboxylic acid (etienic acid) showed that its hydroxylated metabolites were extensively conjugated. nih.gov These metabolites formed glucuronides, which constituted over half of the recovered dose from bile, indicating that glucuronidation is a major elimination pathway. nih.gov The formation of both hydroxyl-linked and carboxyl-linked glucuronides was observed, highlighting the versatility of the UGT enzyme system. nih.gov Based on these findings, it is expected that 16α-Hydroxy-19-oxo-4-androsten-3,17-dione is efficiently converted to a 16α-glucuronide in the liver, which is then excreted in bile and/or urine.

Enzymatic Interactions and Mechanistic Studies

Interaction with Aromatase (CYP19A1)

Aromatase, the product of the CYP19A1 gene, is the key enzyme responsible for converting androgens into estrogens. nih.gov It catalyzes the final steps of estrogen biosynthesis. nih.gov The interaction with 16α-hydroxylated androgens, including the precursors to 16-Hydroxy-19-oxo-4-androsten-3,17-dione, is fundamental to the production of estriol (B74026), an estrogen of primary importance during pregnancy. patsnap.comwikipedia.orghormonebalance.org The enzyme is localized in the endoplasmic reticulum and requires a redox partner for its function. nih.gov

Aromatase displays specificity for various androgen substrates, including androstenedione (B190577), testosterone (B1683101), and 16α-hydroxytestosterone. nih.govnih.gov The 16α-hydroxylated androgens are recognized substrates, leading to the formation of C18 estrogens. bio-rad.com For instance, 16α-hydroxyandrostenedione is a known substrate for aromatase, leading to the synthesis of estriol. nih.gov

Kinetic studies have revealed significant differences in the enzyme's affinity for various substrates. The Michaelis-Menten constant (Km), which reflects the substrate concentration at half-maximal reaction velocity, varies considerably. Studies using human placental microsomes have shown that the Km for 16α-hydroxyandrostenedione is substantially higher than that for the primary androgen, androstenedione, indicating a lower binding affinity for the 16α-hydroxylated form. researchgate.net One study reported a Km of 1.21 µM for 16α-hydroxyandrostenedione, compared to 0.26 µM for androstenedione. researchgate.net Another investigation found a Km of 210 nM for 16α-hydroxyandrostenedione with purified aromatase. researchgate.net

| Substrate | Km Value (nM) | Source |

|---|---|---|

| 16α-Hydroxyandrostenedione | 1210 | researchgate.net |

| 16α-Hydroxyandrostenedione (purified enzyme) | 210 | researchgate.net |

| 16α-Hydroxytestosterone | 7000 | researchgate.net |

| Androstenedione | 260 | researchgate.net |

| Androstenedione | 35.4 - 95 | researchgate.netnih.gov |

| Testosterone | 61.8 | nih.gov |

The interactions between different androgen substrates and their derivatives with aromatase are complex, involving various modes of inhibition. Kinetic analyses show that 19-oxygenated derivatives of 16α-hydroxyandrostenedione, such as this compound, act as competitive inhibitors of 16α-hydroxyandrostenedione aromatization. nih.gov This indicates that these compounds bind to the same active site on the enzyme as the substrate.

Interestingly, the inhibition pattern changes when different substrates are considered. While 16α-hydroxy steroids inhibit the aromatization of androstenedione in a non-competitive manner, androstenedione itself inhibits 16α-hydroxyandrostenedione aromatization non-competitively. researchgate.netnih.gov This suggests that the binding of one substrate can influence the enzyme's conformation in a way that affects the binding or processing of the other, without directly competing for the exact same binding pose. nih.gov Furthermore, the final products of the reaction, natural estrogens like estrone (B1671321) and estriol, can act as competitive product inhibitors, regulating their own synthesis by binding to the enzyme's active site. nih.gov

| Inhibitor | Substrate | Ki Value (µM) | Inhibition Type | Source |

|---|---|---|---|---|

| Androstenedione | 16α-Hydroxyandrostenedione | 0.30 - 0.35 | Non-competitive | researchgate.net |

| 16α-Hydroxyandrostenedione | Androstenedione | 1.10 - 1.20 | Non-competitive | researchgate.net |

| Estrone (E1) | Testosterone | 1.5 | Competitive | nih.gov |

| Estradiol (B170435) (E2) | Testosterone | 2.2 | Competitive | nih.gov |

| 16α-Hydroxyestrone (16α-OHE1) | Testosterone | 95 | Competitive | nih.gov |

| Estriol (E3) | Testosterone | 162 | Competitive | nih.gov |

The conversion of androgens to estrogens is a three-step oxidative process. nih.gov A key mechanistic feature of aromatase is its distributive character. nih.gov Unlike a processive enzyme, which holds a substrate through multiple catalytic steps, aromatase can release its intermediates after each step. Kinetic studies and reconstitution assays have demonstrated that the 19-hydroxy and 19-oxo androgen intermediates can freely dissociate from the enzyme-substrate complex. nih.gov These dissociated intermediates can then either re-enter the aromatase reaction for further oxidation and eventual aromatization or accumulate in tissues and the bloodstream. nih.gov This distributive-dissociative nature is a defining characteristic of the aromatase reaction pathway. nih.gov

The mechanism of aromatization has been proposed to occur at a single catalytic site via enzyme-bound transition states. nih.gov In this model, the 19-hydroxy and 19-oxo intermediates are considered by-products that can dissociate (as described by the distributive nature) but can also be aromatized upon rebinding. nih.gov This contrasts with a simpler model of a linear, multienzyme pathway where intermediates are obligatorily passed from one state to the next without dissociation. nih.gov

Cofactor Requirements and Electron Transfer Pathways (e.g., NADPH, O2)

As a member of the cytochrome P450 superfamily, aromatase is a monooxygenase. uniprot.org Its catalytic cycle is dependent on specific cofactors. The aromatization of androgens is a three-step process, with each step requiring one molecule of molecular oxygen (O₂) and reducing equivalents from one molecule of NADPH. nih.govnih.gov

The transfer of electrons from NADPH to the heme center of aromatase is not direct. It is mediated by a crucial redox partner protein: NADPH-cytochrome P450 reductase (CPR). nih.govuniprot.org CPR acts as an electron shuttle, accepting two electrons from NADPH and transferring them, one at a time, to the P450 enzyme to facilitate the activation of molecular oxygen required for the hydroxylation reactions. uniprot.org Therefore, the complete and functional aromatase enzyme system consists of both the CYP19A1 protein and its essential reductase partner, CPR, fueled by NADPH and O₂.

Conformational Dynamics of Enzyme-Substrate Binding

The binding of a substrate to an enzyme is a dynamic process that often involves significant conformational changes in the protein structure. Aromatase is no exception. The binding of androgen substrates induces a conformational change in the enzyme, resulting in a more compact tertiary structure. nih.gov This induced fit is crucial for properly orienting the substrate within the active site for catalysis.

The binding event also triggers a shift in the spin state of the heme iron within the active site, a characteristic feature of P450 enzymes that is essential for the catalytic cycle to proceed. nih.gov Molecular docking studies of 16β-OH-androstenedione suggest that while the C16 hydroxyl group does not fundamentally alter the binding conformation compared to androstenedione, it does impact the kinetics of the reaction. nih.gov This highlights the sensitivity of the active site to even minor substrate modifications. Studies comparing the aromatization of androstenedione and 16α-hydroxyandrostenedione suggest that differences may exist in the binding site structures responsible for processing these two substrates, or that the physical environment of the microsomal membrane influences substrate specificity. nih.govnih.gov The flexibility of the enzyme, particularly in regions like the F-G loop which can open and close access channels to the active site, is critical for substrate binding, catalysis, and product release.

Modulation of Other Steroid-Modifying Enzymes

While the interaction of 19-oxygenated androgens with aromatase is well-documented, their effects on other crucial steroid-modifying enzymes are less characterized. C19 steroids, as a class, have been shown to influence the activity of several enzymes involved in both androgen and corticosteroid synthesis. nih.gov Research into the specific modulatory effects of this compound on these enzymes is critical for a comprehensive understanding of its physiological role.

Scientific literature suggests that various C19 steroids can interact with enzymes such as 17β-hydroxysteroid dehydrogenases (17β-HSDs), 5α-reductase, and 3β-hydroxysteroid dehydrogenase (3β-HSD). nih.govcapes.gov.brmdpi.comcaymanchem.com These enzymes are pivotal in the biosynthesis and metabolism of active androgens and other steroid hormones. For instance, 17β-HSDs catalyze the interconversion of 17-keto and 17-hydroxy steroids, a key step in the formation of potent androgens and estrogens. caymanchem.comnih.gov The 5α-reductase enzyme is responsible for the conversion of testosterone to the more potent androgen, dihydrotestosterone (B1667394) (DHT). mdpi.com Meanwhile, 3β-HSD is essential for the production of all classes of active steroid hormones from their Δ⁵-precursors. consensus.app

Studies on related compounds offer some insights. For example, the aromatase inhibitor 4-androstene-3,6,17-trione has been shown to affect the activity of 5α-reductase. However, direct and detailed research specifying the inhibitory or modulatory capacity of this compound on these other enzymes is limited in the current scientific literature. The potential for such interactions is plausible given the structural similarities to other endogenous steroids that act as substrates or inhibitors for these enzymes.

Further investigation is required to elucidate the specific interactions and determine key kinetic parameters, such as the inhibition constant (Kᵢ) or the half-maximal inhibitory concentration (IC₅₀), of this compound with respect to these other steroid-modifying enzymes. Such data would be invaluable in constructing a complete profile of this compound's enzymatic modulation and its broader impact on steroid hormone homeostasis.

Interactive Data Table: Investigated Steroid-Modifying Enzymes and C19 Steroids

| Enzyme | General Function | Class of Modulators |

| 17β-Hydroxysteroid Dehydrogenases (17β-HSD) | Interconversion of 17-keto and 17-hydroxysteroids | C19 Steroids |

| 5α-Reductase | Converts testosterone to dihydrotestosterone (DHT) | C19 Steroids |

| 3β-Hydroxysteroid Dehydrogenase (3β-HSD) | Catalyzes the biosynthesis of all classes of steroid hormones | C19 Steroids |

| 21-Hydroxylase | Involved in corticosteroid synthesis | C19 Steroids |

| 17α-Hydroxylase/17,20-Lyase | Key enzyme in androgen and cortisol synthesis | C19 Steroids |

Chemical and Biochemical Synthesis of 16 Hydroxy 19 Oxo 4 Androsten 3,17 Dione and Its Analogs for Research

De Novo Synthetic Methodologies for the Compound

The de novo synthesis of 16α-hydroxy-19-oxo-4-androsten-3,17-dione, a potential intermediate in estriol (B74026) biosynthesis, has been achieved through a multi-step chemical process starting from known steroid precursors. nih.gov

Key Synthetic Intermediates and Reaction Sequences

A key synthetic route to 16α-hydroxy-19-oxo-4-androsten-3,17-dione (also referred to as 16α-hydroxyandrost-4-ene-3,17,19-trione) begins with the intermediate 16α-hydroxy-6β,19-epoxy-17-one. nih.gov The synthesis involves a carefully planned sequence of protection, cleavage, oxidation, and deprotection steps.

Following protection, the 6β,19-epoxy ring is reductively cleaved. This is commonly accomplished using zinc dust, which breaks the ether linkage to form a 19-alcohol. nih.gov This step is pivotal in introducing the necessary functionality at the C-19 position.

The newly formed 19-alcohol is then oxidized to a 19-oxo group. Reagents such as pyridinium (B92312) dichromate or Jones reagent are employed for this transformation. nih.gov The final step in the sequence is the hydrolysis of the protecting group at the 16α-position, typically with a dilute acid like sulfuric acid, to yield the target compound, 16α-hydroxy-19-oxo-4-androsten-3,17-dione. nih.gov

A summary of a typical reaction sequence is presented below:

| Step | Starting Material | Reagent(s) | Intermediate/Product |

| 1 | 16α-hydroxy-6β,19-epoxy-17-one | tert-Butyldimethylsilyl chloride or Acetic anhydride | 16α-(tert-butyldimethylsilyloxy)-6β,19-epoxy-17-one or 16α-acetoxy-6β,19-epoxy-17-one |

| 2 | Protected 16α-hydroxy-6β,19-epoxy-17-one | Zinc dust | Protected 16α,19-dihydroxy-17-one |

| 3 | Protected 16α,19-dihydroxy-17-one | Pyridinium dichromate or Jones reagent | Protected 16α-hydroxy-19-oxo-17-one |

| 4 | Protected 16α-hydroxy-19-oxo-17-one | Dilute H₂SO₄ | 16α-hydroxy-19-oxo-4-androsten-3,17-dione |

Stereoselective Approaches in Synthesis

Stereoselectivity is a critical consideration in the synthesis of 16α-hydroxy-19-oxo-4-androsten-3,17-dione and its analogs, particularly for the introduction of the 16α-hydroxyl group. One key stereoselective method involves the controlled alkaline hydrolysis of a 16α-bromo-17-ketone precursor. nih.gov This reaction proceeds with high stereoselectivity, yielding the desired 16α-hydroxy-17-ketone. researchgate.net The precise control of reaction conditions is essential to prevent the formation of other ketol isomers. nih.govresearchgate.net This method has proven effective in synthesizing various 16α-hydroxylated steroids. researchgate.net

Derivatization Strategies for Labeled Compounds in Mechanistic Studies

To elucidate the intricate mechanisms of steroid metabolism, particularly in estrogen biosynthesis, isotopically labeled versions of 16-hydroxy-19-oxo-4-androsten-3,17-dione and related compounds are indispensable tools. These labeled steroids allow researchers to trace the metabolic fate of the molecule through complex biological systems.

Isotopic Labeling for Tracing Metabolic Fates (e.g., 2H, 3H, 18O)

The synthesis of isotopically labeled steroids often involves introducing heavy isotopes such as deuterium (B1214612) (²H), tritium (B154650) (³H), or oxygen-18 (¹⁸O) at specific positions in the molecule. For instance, [16,16,19-²H₃][19-³H]19-oxoandrost-4-ene-3,17-dione has been synthesized and utilized in metabolic studies with placental microsomal preparations. rsc.orgpsu.edu The presence of both deuterium and tritium allows for dual-labeling experiments, providing more detailed information about the metabolic transformations.

In one study, the incubation of this dual-labeled compound with a placental microsomal preparation led to the identification of several new metabolites, including [16,16-²H₂]19-norandrost-4-ene-3,17-dione and [16,16-²H₂]19-norandrosta-4,6-diene-3,17-dione. rsc.orgpsu.edu These findings were crucial in understanding the downstream metabolic pathways of 19-oxoandrostenedione.

Furthermore, the synthesis of [2β-¹⁸O; 19-³H] labeled 2β-hydroxy-19-oxoandrost-4-ene-3,17-dione was instrumental in investigating its role as a potential intermediate in estrogen biosynthesis. nih.gov By tracing the fate of the ¹⁸O label, researchers could determine whether this specific hydroxyl group was incorporated into the final product, providing critical evidence to either support or refute proposed biosynthetic pathways. nih.gov

Preparation of Related Steroidal Analogs for Structure-Activity Relationship Studies

The synthesis of a variety of steroidal analogs related to this compound is essential for conducting structure-activity relationship (SAR) studies. By systematically modifying the structure of the parent compound and evaluating the biological activity of the resulting analogs, researchers can identify the key structural features required for a specific biological effect.

For example, 3β,16α-dihydroxyandrost-5-ene-17,19-dione has been synthesized from 5α-bromo-3β,16α-diacetoxy-6β,19-epoxyandrostan-17-one through a series of intermediates. nih.gov This analog, with its different saturation in the A and B rings and a hydroxyl group at C-3, provides valuable insights into how these structural modifications affect its biological profile compared to the parent compound.

Another set of important analogs includes 16α,19-dihydroxy-4-androstene-3,17-dione and 3β,16α,19-trihydroxy-5-androsten-17-one, along with their 17β-hydroxy-16-keto isomers. nih.gov The synthesis of these compounds, often starting from a 5α-bromo-6β,19-epoxy-17-ketone derivative, allows for the exploration of the importance of the oxidation state at C-17 and C-19, as well as the stereochemistry of the hydroxyl groups. nih.gov For instance, the 19-alcohol derivatives can be rearranged to their 17β-hydroxy-16-ketone isomers upon treatment with sodium hydroxide, providing access to a different class of analogs for SAR studies. nih.gov

The following table lists some of the synthesized analogs and their starting materials:

| Synthesized Analog | Key Starting Material/Intermediate | Reference |

| 3β,16α-dihydroxyandrost-5-ene-17,19-dione | 5α-bromo-3β,16α-diacetoxy-6β,19-epoxyandrostan-17-one | nih.gov |

| 16α,19-dihydroxy-4-androstene-3,17-dione | 5α-bromo-6β,19-epoxy-17-ketone derivative | nih.gov |

| 3β,16α,19-trihydroxy-5-androsten-17-one | 5α-bromo-6β,19-epoxy-17-ketone derivative | nih.gov |

| 17β-hydroxy-16-keto isomers | 19-alcohol derivatives of the corresponding 16α-hydroxy-17-ketones | nih.gov |

These synthetic efforts provide a library of compounds that are crucial for dissecting the complex interplay between steroid structure and biological function.

Biological Roles and Effects in Research Models Non Human and in Vitro Systems

Influence on Cellular Processes and Homeostasis (Areas of Ongoing Research)

While direct research into the broad cellular effects of these specific intermediates is limited, their influence can be inferred from their pivotal position in the synthesis of estrogens, which have well-documented roles in cellular homeostasis.

The ultimate products of the metabolic pathway involving 19-hydroxy- and 19-oxo-4-androstene-3,17-dione are estrogens, potent signaling molecules that regulate gene expression by binding to estrogen receptors. The expression of the aromatase enzyme itself, which produces these intermediates, is subject to genetic regulation. For instance, studies in rat granulosa cells show that follicle-stimulating hormone (FSH) increases the level of aromatase mRNA, a process that can be modulated by other hormones like thyroid hormone. oup.com The transcription of genes for steroidogenic enzymes is controlled by various transcription factors, which in turn dictates the cellular capacity to produce these and other steroids. researchgate.net

Steroid hormones are critical for cell differentiation. The conversion of androgens to estrogens via the 19-hydroxy and 19-oxo intermediates is a key function of specialized cells. In animal gonads, this process is integral to the differentiation and function of ovarian granulosa cells and testicular Sertoli cells. oup.combioscientifica.com Research on rat Sertoli cells demonstrates that aromatase activity is a key marker of cell differentiation, regulated by FSH. bioscientifica.com While not directly studied, the local production of estrogens from these intermediates is presumed to play a role in the differentiation of various cell types in peripheral tissues where aromatase is expressed.

The endocrine and immune systems are intricately linked, with sex steroids being significant modulators of immune function. Androgens and estrogens, the precursor and products of the pathway involving 19-oxo-4-androstene-3,17-dione, can influence immune cell activity. Although direct studies on the immunomodulatory effects of 19-oxo-4-androstene-3,17-dione are not prominent, related compounds are known to be involved in immune regulation. For example, some steroid analogs are used in compositions intended to suppress T-cell dependent immune responses. google.com The balance between androgens and estrogens is known to affect autoimmune diseases, suggesting that the enzymes and intermediates controlling this balance, including 19-oxo-4-androstene-3,17-dione, are of interest in immunomodulatory research. massey.ac.nz

Significance in Steroidogenesis in Specific Tissues and Organisms (e.g., Human Placental Microsomes, Rat Brain, Animal Gonads)

19-hydroxy-4-androstene-3,17-dione and 19-oxo-4-androstene-3,17-dione are established obligatory intermediates in the conversion of androgens to estrogens, a process known as aromatization. acs.orgnp-mrd.org This three-step reaction is catalyzed by aromatase (CYP19A1) and is fundamental to steroidogenesis in various tissues.

The process begins with the conversion of androstenedione (B190577) to 19-hydroxy-4-androstene-3,17-dione, which is then oxidized to 19-oxo-4-androstene-3,17-dione. np-mrd.org The final, complex step involves the cleavage of the C10-C19 bond, leading to the formation of the A-ring characteristic of estrogens (like estrone) and the release of formic acid. acs.orgresearchgate.net

Human Placental Microsomes: The human placenta is a rich source of aromatase, and its microsomal preparations have been a classic in vitro model for studying estrogen biosynthesis. Seminal studies using placental microsomes have elucidated the sequence of the aromatization reaction, confirming that 19-hydroxy- and 19-oxo-androstenedione are sequential intermediates in the pathway leading from androstenedione to estrone (B1671321). acs.orgresearchgate.netacs.org

Rat Brain: Aromatase is expressed in various regions of the rat brain, including the hypothalamus and limbic system, where it facilitates the local synthesis of estrogens. researchgate.net This "neurosteroidogenesis" is crucial for processes like sexual differentiation of the brain. The presence and regulation of aromatase in these neural tissues imply that 19-hydroxy- and 19-oxo-4-androstene-3,17-dione are formed and metabolized within the central nervous system. researchgate.net

Animal Gonads: The gonads are primary sites of sex steroid production. In vitro studies using granulosa cells from mouse ovaries and Sertoli cells from rat testes have utilized 19-hydroxy-4-androstene-3,17-dione as a substrate to measure aromatase activity and its regulation by hormones like FSH and thyroid hormone. oup.comoup.combioscientifica.com This demonstrates the integral role of these intermediates in gonadal estrogen production, which is essential for follicular development and spermatogenesis.

| Tissue/Organism | Key Process | Primary Product | Reference |

|---|---|---|---|

| Human Placental Microsomes | Aromatization | Estrone | acs.orgresearchgate.net |

| Rat Brain | Neurosteroidogenesis (Aromatization) | Estrogens (local synthesis) | researchgate.net |

| Mouse Ovarian Granulosa Cells | Aromatization | Estradiol (B170435) | oup.comoup.com |

| Rat Testicular Sertoli Cells | Aromatization | Estradiol | bioscientifica.com |

Comparative Biological Activity and Metabolism Across Different Species and Cellular Models

The metabolism of 19-hydroxy- and 19-oxo-4-androstene-3,17-dione is highly conserved across species due to the fundamental role of aromatase. However, the regulation and significance can vary between different biological systems.

In human placental microsomes, the conversion to estrone is highly efficient, reflecting the placenta's role in producing vast quantities of estrogen during pregnancy. acs.orgresearchgate.net The mechanistic details of this conversion, particularly the final C-C bond cleavage, have been extensively studied using isotopically labeled versions of these intermediates. acs.orgacs.org

In rodent gonadal cell models, such as rat granulosa and Sertoli cells, 19-hydroxy-4-androstene-3,17-dione is primarily used as an experimental tool—a substrate to probe the activity and regulation of aromatase by various hormones and signaling molecules. oup.combioscientifica.com For example, studies have shown that FSH stimulates estradiol production from this substrate, while thyroid hormone can have an inhibitory effect on this process in both immature granulosa cells and Sertoli cells. oup.combioscientifica.com

The comparative analysis across these models reveals a consistent biochemical pathway but highlights tissue-specific regulatory mechanisms that control the rate of estrogen synthesis.

Potential as Research Biomarkers for Investigating Steroid Metabolism

The detection and quantification of 19-hydroxy-4-androstene-3,17-dione and its oxo-metabolite serve as valuable biomarkers for assessing steroid metabolism, specifically the activity of the aromatase enzyme.

In Vitro Research: In cellular and biochemical assays, the rate of conversion of 19-hydroxy-4-androstene-3,17-dione to estrogens is a direct measure of aromatase activity. oup.comoup.combioscientifica.com This allows researchers to study the effects of various compounds, hormones, or genetic modifications on estrogen synthesis.

Clinical Research: Advanced analytical techniques, such as liquid chromatography-ion mobility-mass spectrometry (LC/IM/MS), can now accurately profile a wide range of steroids in biological samples. nih.govresearchgate.net The inclusion of 19-hydroxy-4-androstene-3,17-dione in these steroid panels allows for a more comprehensive assessment of steroidogenic pathways. Its levels could potentially serve as a biomarker for conditions involving altered aromatase activity or to elucidate the pathophysiology of endocrine disorders like primary aldosteronism. nih.govresearchgate.net

Food Science: Interestingly, 19-hydroxy-4-androstene-3,17-dione has been detected in various foods, including kale, wheat, and blueberries. This suggests it could potentially serve as a biomarker for the consumption of these food products. np-mrd.org

| Research Area | Key Finding | Model System | Reference |

|---|---|---|---|

| Regulation of Gene Expression | Aromatase mRNA levels, crucial for producing these intermediates, are regulated by hormones like FSH. | Rat Granulosa Cells | oup.com |

| Steroidogenesis | Confirmed as obligatory intermediates in the conversion of androgens to estrogens. | Human Placental Microsomes | acs.orgresearchgate.net |

| Comparative Metabolism | Thyroid hormone inhibits FSH-stimulated aromatase activity, showing tissue-specific regulation. | Rat Sertoli & Granulosa Cells | oup.combioscientifica.com |

| Research Biomarker | Quantified by LC/IM/MS in human serum for comprehensive steroid profiling in clinical research. | Human Serum | nih.govresearchgate.net |

Effects on Enzyme Activities Beyond Aromatase (e.g., 5α-Reductase) in In Vitro Models

Extensive literature searches for in vitro studies on the effects of 16-Hydroxy-19-oxo-4-androsten-3,17-dione on enzyme activities other than aromatase, such as 5α-reductase, did not yield any specific research findings. The available scientific literature primarily focuses on the role of this compound and its close analogues as intermediates in the aromatization pathway leading to estrogen biosynthesis.

While research has examined the inhibitory effects of other androstenedione derivatives on enzymes like 5α-reductase, no such data is currently available for this compound. For instance, studies on 4-hydroxyandrost-4-ene-3,17-dione (Formestane) have shown weak inhibitory activity on 5α-reductase. However, these findings cannot be extrapolated to this compound without direct experimental evidence.

Therefore, there is a gap in the current scientific understanding of the broader enzymatic effects of this compound. Future in vitro research would be necessary to determine if this compound has any significant inhibitory or modulatory effects on 5α-reductase or other steroidogenic enzymes.

Future Research Directions and Unanswered Questions

Elucidation of Unidentified Downstream Metabolic Pathways and Products

The metabolic fate of 16-Hydroxy-19-oxo-4-androsten-3,17-dione is currently unknown, presenting a significant gap in the understanding of steroid metabolism. Research on its close structural relatives, such as 19-oxo-4-androsten-3,17-dione and 16α-hydroxyandrostenedione, provides a foundation for hypothesizing potential metabolic routes. For instance, 19-oxoandrostenedione is a known intermediate in the aromatization pathway to estrone (B1671321). nih.govnih.govnih.gov Similarly, 16α-hydroxyandrostenedione is a key precursor in the biosynthesis of estriol (B74026), particularly during pregnancy. wikipedia.org

Future research must focus on identifying the specific downstream metabolites of this compound. It is plausible that this compound could be a substrate for aromatase, potentially leading to the formation of a 16-hydroxylated estrogen, or it may undergo further reduction or oxidation at its various functional groups. Key unanswered questions include:

Does this compound undergo aromatization, and if so, what is the resulting estrogenic product?

What are the products of its reduction by hydroxysteroid dehydrogenases (HSDs), such as 17β-HSD?

Are there unique metabolic pathways distinct from those of its singly substituted (16-hydroxy or 19-oxo) analogs?

Investigative studies using in vitro models with human liver and placental microsomes, followed by in vivo animal studies, will be crucial to map these pathways and identify the resulting products.

Comprehensive Characterization of Novel Enzymes and Regulatory Mechanisms Involved in its Metabolism

The enzymatic machinery responsible for the synthesis and metabolism of this compound has not been characterized. While enzymes like aromatase (cytochrome P450 19A1) and various HSDs are likely candidates for its transformation, the specific isoforms involved and their kinetics are yet to be determined. nih.govwikipedia.org The regulation of these enzymes is often complex, involving factors like tissue-specific expression and the availability of co-factors such as NADPH. nih.gov

A primary goal for future research is the identification and characterization of the enzymes that act upon this steroid. This involves:

Screening a panel of recombinant human steroidogenic enzymes (e.g., aromatase, 17β-HSDs, 5α-reductases) to determine which can metabolize the compound.

Determining the kinetic parameters (Km, Vmax) for these interactions to understand substrate preference and efficiency.

Investigating the regulatory mechanisms that control the expression and activity of these enzymes in relevant tissues, such as the placenta, gonads, and adrenal glands. nih.gov

These studies will clarify the position of this compound within the broader network of steroidogenesis.

Advanced Mechanistic Studies of Aromatase and Other Enzyme Interactions

The interaction of steroids with aromatase is a multi-step process. nih.gov Intermediates such as 19-hydroxyandrostenedione and 19-oxoandrostenedione are not just transient, enzyme-bound states but can dissociate and re-bind to the enzyme's catalytic site. nih.govnih.gov Both of these compounds have been shown to act as competitive inhibitors of the aromatization of androstenedione (B190577). nih.gov The introduction of a hydroxyl group at the C16 position adds another layer of complexity that could significantly alter this interaction.

Future mechanistic studies should employ advanced biochemical and biophysical techniques to probe the interaction between this compound and key enzymes. Research should aim to:

Determine if the compound acts as a substrate, an inhibitor (competitive, non-competitive, or irreversible), or both for aromatase. wikipedia.orgwikipedia.org

Use X-ray crystallography or cryo-electron microscopy to solve the structure of the enzyme in complex with the steroid, revealing specific binding orientations and active site conformational changes.

Apply computational modeling and molecular dynamics simulations to understand how the 16-hydroxy group influences substrate docking, access to the active site, and the catalytic mechanism. nih.gov

These studies will provide a detailed picture of how multi-oxygenated androgens are processed by steroidogenic enzymes.

Development of Enhanced Analytical Tools for Trace Analysis and Metabolomics

The study of novel steroids is often hampered by the lack of sensitive and specific analytical methods for their detection and quantification. Given that this compound is likely to be present at very low concentrations in biological matrices, the development of advanced analytical tools is paramount. Current methods for steroid analysis, such as gas chromatography-mass spectrometry (GC-MS) and liquid chromatography-mass spectrometry (LC-MS/MS), provide a strong starting point. nih.govdshs-koeln.de

Future efforts in this area should focus on:

Synthesis of an analytical standard: The chemical synthesis of pure this compound is a critical first step to enable its unequivocal identification and accurate quantification.

Development of high-sensitivity LC-MS/MS methods: Creating targeted mass spectrometry assays will allow for the detection of trace amounts of the compound and its potential metabolites in complex samples like plasma, urine, and tissue extracts.

Creation of specific immunoassays: For broader and more routine screening, the development of highly specific monoclonal antibodies for use in ELISA or radioimmunoassays could be explored, though this requires significant upfront investment. nih.gov

Inclusion in untargeted metabolomics platforms: Integrating the compound into untargeted steroidomics workflows will help to identify its presence and discover correlations with physiological or pathological states.

These tools will be indispensable for all future biological and clinical investigations of the compound.

Exploration of its Biological Roles in Diverse Non-Human Physiological and Pathophysiological Contexts

While the function of this compound in any species is unknown, the roles of related steroids in non-human animals suggest potential areas for investigation. For example, 19-hydroxylation of androgens has been identified in the adrenal glands of cattle and the ovaries of sows. nih.gov Furthermore, aromatase inhibitors are known to affect social and sexual behaviors in species like zebra finches. wikipedia.org

A broad exploration of this compound's biological activity in various animal models is warranted. Research should investigate its potential roles in:

Reproductive physiology: Examining its effects on gonadal function, steroidogenesis, and fertility in rodent or primate models. wikipedia.org

Neuroendocrine function: Assessing its impact on brain development and sexual differentiation, areas where local estrogen synthesis is crucial. nih.gov

Adrenal function: Investigating its formation and potential mineralocorticoid or glucocorticoid activity in models of adrenal physiology.

These studies could uncover novel endocrine or paracrine signaling pathways and provide insights into the comparative endocrinology of steroid hormones.

Investigation of Potential as a Probe for Steroid Hormone System Research

Steroids with unique structural features can serve as valuable research tools, or "probes," to investigate the function of the steroid hormone system. The ability of 19-oxygenated androgens to compete with androstenedione for aromatase binding suggests they can be used to probe the enzyme's active site. nih.gov

The unique combination of 16-hydroxy and 19-oxo groups on the androstane (B1237026) skeleton makes this compound a potentially powerful research probe. Future studies could explore its utility to:

Map enzyme active sites: By comparing its binding and inhibition kinetics to those of other steroids, it can help delineate the structural requirements for substrate recognition by enzymes like aromatase and HSDs.

Study steroid transport and trafficking: A labeled version of the compound could be used to track the movement of multi-oxygenated steroids between cells and within subcellular compartments.

Modulate steroid pathways selectively: If it proves to be a selective inhibitor of a particular enzyme, it could be used as a tool to study the downstream consequences of blocking a specific metabolic step.

Developing this compound as a research probe could accelerate our understanding of the intricate and compartmentalized nature of steroid synthesis and action. nih.gov

Q & A

Q. Advanced Structural Focus

- X-ray Crystallography : Resolving enzyme-ligand complexes (e.g., CYP19A1 or CYP17A1) to map active-site interactions .

- Molecular Docking : Virtual screening to predict binding affinities and guide mutagenesis experiments .

- Spectroscopic Probes : Fluorescence quenching or surface plasmon resonance (SPR) to measure binding kinetics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.